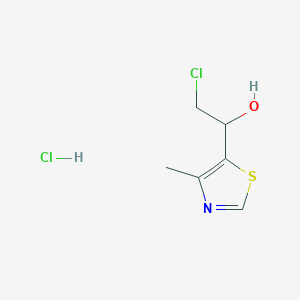

5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride

Description

It is synthesized via hydroxylation and chlorination of the parent compound’s ethyl side chain. Structurally, it features a thiazole ring substituted with a methyl group at position 4 and a 1-hydroxy-2-chloroethyl chain at position 4. Pharmacologically, it lacks neuroprotective activity but may contribute to sedative effects in vivo . This metabolite is excreted in human urine and has been identified as more abundant than previously recognized metabolites .

Properties

Molecular Formula |

C6H9Cl2NOS |

|---|---|

Molecular Weight |

214.11 g/mol |

IUPAC Name |

2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol;hydrochloride |

InChI |

InChI=1S/C6H8ClNOS.ClH/c1-4-6(5(9)2-7)10-3-8-4;/h3,5,9H,2H2,1H3;1H |

InChI Key |

CEOOVHSDNCNLRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C(CCl)O.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Intermediates

- 3-Thiocyanato-5-chloro-2-pentanone or its derivatives serve as key precursors.

- Halogenated ketones such as 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole are important intermediates.

- The hydroxy-substituted thiazole, i.e., 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole , is formed either directly or via hydrolysis of chloro intermediates.

Cyclization and Ring Formation

- The thiazole ring is formed by reacting halogenated ketones with thiocyanates or thioformamide under acidic conditions (e.g., phosphoric acid or gaseous hydrogen chloride).

- Reaction temperatures are controlled typically between 20°C and 100°C, often with gradual heating to promote cyclization.

Halogenation and Hydroxylation Steps

- Hydroxy-substituted intermediates are converted to chloro derivatives using halogenating agents such as thionyl chloride or phosphoryl chloride .

- Conversely, hydrolysis of chloro intermediates under aqueous acidic conditions yields the hydroxy-substituted thiazole.

Hydrogenation

- The chloro-substituted thiazole intermediates are hydrogenated over palladium on charcoal catalysts under atmospheric or elevated pressure to yield the target hydroxy-substituted thiazole.

- Hydrogenation is conducted in solvents like ethanol or methanol, and the reaction progress is monitored by hydrogen consumption.

Detailed Preparation Procedures

Preparation of 2-Chloro-4-methyl-5-(2-chloroethyl)-thiazole

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Dissolution of 3-thiocyanato-5-chloro-2-pentanone in phosphoric acid, heated to 95-100°C for 30 min | 2 moles of 3-thiocyanato-5-chloro-2-pentanone, 85% phosphoric acid, 95-100°C | 66% | Beige crystals precipitated on cooling |

| Extraction and purification by crystallization and vacuum drying | Water and organic solvents (ethyl acetate, diisopropyl ether, carbon tetrachloride) | 61-76% | Purity >95% by GC, confirmed by IR and NMR |

Conversion to 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis of 2-chloro intermediate with aqueous mineral acid | Aqueous HCl or phosphoric acid, room temperature to 20°C | 66% | Melting point 141-146°C |

| Halogenation of hydroxy intermediate with phosphoryl chloride | Phosphoryl chloride, chlorobenzene solvent, 100-130°C | 74% | Formation of chloro derivative confirmed by IR and NMR |

Hydrogenation to Final Product

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation of 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole | Pd/C catalyst (8%), ethanol or methanol solvent, atmospheric or 0.3 MPa pressure | 83-91% | Reaction monitored by hydrogen consumption; product purity 98.8% by GC |

| Isolation of 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole hydrochloride | Neutralization with sodium bicarbonate, extraction, recrystallization from ethanol | 97% | Melting point 136-137°C |

Analytical and Characterization Data

- Boiling points of intermediates: ~102-105°C under reduced pressure (40-53 Pa).

- Melting points of hydroxy intermediates: 141-146°C; hydrochloride salt: 136-137°C.

- Spectroscopic confirmation : IR and NMR spectra consistently confirm the structure of intermediates and final product.

- Purity : Gas chromatography analysis shows purity levels above 95% for intermediates and above 98% for the final hydrochloride salt.

- Elemental analysis matches calculated values for C, H, N, Cl, and S within acceptable ranges.

Summary Table of Preparation Steps and Conditions

| Preparation Stage | Reagents/Conditions | Temperature | Yield (%) | Product Form | Key Analytical Data |

|---|---|---|---|---|---|

| Cyclization of 3-thiocyanato-5-chloro-2-pentanone | 85% H3PO4, stirring | 95-100°C | 66 | Beige crystals | Melting point 141-146°C |

| Halogenation of hydroxy intermediate | Phosphoryl chloride, chlorobenzene | 100-130°C | 74 | Chloro derivative oil | Boiling point ~102°C (vacuum) |

| Hydrogenation to hydroxy-thiazole | Pd/C, ethanol or methanol, H2 atmosphere | RT or 0.3 MPa | 83-91 | Hydroxy-thiazole | Purity 98.8%, MP 136-137°C |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group in 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The chloroethyl group can be reduced to form ethyl derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of ethyl derivatives.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride is used as an intermediate in the synthesis of more complex thiazole derivatives

Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological macromolecules, such as proteins and nucleic acids. It helps in understanding the binding mechanisms and biological activities of thiazole-based compounds.

Medicine: 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride has potential applications in medicinal chemistry. It is explored for its antimicrobial, antifungal, and anticancer properties. Researchers investigate its efficacy and safety in preclinical studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride involves its interaction with specific molecular targets. The hydroxy and chloroethyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride with related compounds:

*Estimated based on molecular formula.

Key Observations:

- Chlorine vs. Hydroxyl Groups : The presence of chlorine in clomethiazole and its metabolites enhances lipophilicity compared to the hydroxylated precursor (CAS 137-00-8). This affects blood-brain barrier penetration and metabolic stability .

- Hydrochloride Salt : The hydrochloride form of 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole improves aqueous solubility, facilitating renal excretion .

Pharmacological Activity

Key Findings:

- The parent drug, clomethiazole, is responsible for neuroprotective effects, while its metabolites, including 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride, lack this activity. Sedative effects may arise from cumulative actions of the parent compound and metabolites .

- The hydroxyethyl precursor (CAS 137-00-8) is pharmacologically inert but critical in synthesizing chloroethyl derivatives like clomethiazole .

Metabolic Pathways

- Clomethiazole Metabolism :

- Comparative Stability :

Biological Activity

5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole hydrochloride is a thiazole derivative with significant biological activity, particularly in the fields of neuroprotection, anticonvulsant effects, and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities.

Chemical Structure and Properties

The compound has the molecular formula C₆H₈ClNOS and a molecular weight of approximately 177.65 g/mol. Its structure features a hydroxyl group and a chloroethyl side chain, which are crucial for its biological activities. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, contributes to its pharmacological properties.

Neuroprotective Effects

Research indicates that 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole hydrochloride exhibits neuroprotective effects, particularly in models of ischemia-induced neuronal damage. In gerbil studies, the compound demonstrated the ability to decrease damage to hippocampal pyramidal neurons following ischemic events. This suggests potential applications in treating neurodegenerative conditions such as stroke and multi-infarct dementia .

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. Thiazole derivatives have been noted for their effectiveness in reducing seizure activity in various animal models. The specific mechanism through which 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole exerts its anticonvulsant effects remains an area of ongoing research, but it is believed to involve modulation of neurotransmitter systems .

Anticancer Potential

The anticancer activity of thiazole compounds has been widely studied, with findings suggesting that 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole hydrochloride may possess similar properties. Structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance cytotoxic activity against various cancer cell lines. For instance, analogs of thiazole compounds have shown promising results in inhibiting tumor growth in vitro, with IC50 values indicating effective concentrations for cell line selectivity .

Summary of Biological Activities

Case Studies and Research Findings

- Neuroprotection Study : A study involving gerbils subjected to carotid artery occlusion followed by reperfusion demonstrated that treatment with the compound reduced hippocampal neuron damage significantly compared to untreated controls .

- Anticonvulsant Research : In a series of experiments evaluating various thiazole derivatives, 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole hydrochloride was found to exhibit notable anticonvulsant properties, contributing to its potential therapeutic applications in epilepsy management .

- Anticancer Activity : In vitro assays revealed that thiazole derivatives could inhibit the proliferation of cancer cells, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin. This positions 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole hydrochloride as a candidate for further development in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via alkylation of 4-methylthiazole derivatives using 2-chloroethanol in the presence of HCl. A representative method involves heating 5-(2-hydroxyethyl)-4-methylthiazole with benzyl chloride at 80°C for 24 hours to form ionic intermediates, followed by purification via vacuum drying . Optimization includes adjusting molar ratios (e.g., 1:5 substrate-to-alkylating agent) and reaction time to improve yields (reported up to 81% under controlled conditions).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- HPLC : Purity ≥98% can be confirmed using reversed-phase HPLC with UV detection at 254 nm .

- NMR : Key signals include δ 2.15 ppm (methyl group), δ 4.83–4.93 ppm (chloroethyl protons), and aromatic thiazole protons in δ 6.86–7.95 ppm .

- Elemental Analysis : Match calculated vs. observed values for C, H, N (e.g., C: 66.25% calculated vs. 66.24% observed in related thiazole derivatives) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodology : Store at 2–8°C in airtight containers to prevent hydrolysis of the chloroethyl group. Stability tests show degradation >5% after 6 months at room temperature due to moisture sensitivity. Use Karl Fischer titration to monitor water content (<0.1% recommended) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze the electrophilicity of the chloroethyl group. The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the C-Cl bond. Compare with experimental kinetics (e.g., SN2 mechanism dominance in polar aprotic solvents) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Variable Temperature NMR : Assess dynamic processes (e.g., rotational barriers in the thiazole ring) causing splitting anomalies .

- 2D-COSY/HMBC : Confirm coupling between hydroxyethyl protons (δ 4.93 ppm) and thiazole C4 to rule out structural isomerism .

- Cross-validate with IR : Check for O-H stretching (~3200 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodology :

- In situ quenching : Add triethylamine to neutralize excess HCl, reducing dimerization byproducts.

- Stepwise temperature control : Initiate reaction at 50°C to minimize exothermic side reactions, then ramp to 80°C for completion .

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to isolate the target compound (Rf = 0.50) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.